Cas no 166022-29-3 ((S)-gamma-Cyclogeraniol)

(S)-gamma-Cyclogeraniol is a chiral terpenoid alcohol characterized by its cyclized monoterpene structure. It serves as a valuable intermediate in organic synthesis, particularly for the production of fragrances, flavors, and bioactive compounds. Its stereospecific (S)-configuration enhances its utility in asymmetric synthesis, where enantioselectivity is critical. The compound exhibits a distinct woody, floral aroma, making it suitable for high-end perfumery applications. Its stability and purity render it ideal for research and industrial use, ensuring reproducible results in synthetic pathways. (S)-gamma-Cyclogeraniol’s structural rigidity also contributes to its role in designing novel molecules with tailored olfactory or pharmacological properties.
(S)-gamma-Cyclogeraniol structure
(S)-gamma-Cyclogeraniol structure
Product Name:(S)-gamma-Cyclogeraniol
CAS No:166022-29-3
MF:C10H18O
MW:154.249323368073
CID:3808075
PubChem ID:11275129
Update Time:2025-05-19

(S)-gamma-Cyclogeraniol Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanemethanol, 2,2-dimethyl-6-methylene-, (1S)-
    • (S)-gamma-Cyclogeraniol
    • 166022-29-3
    • Inchi: 1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h9,11H,1,4-7H2,2-3H3/t9-/m1/s1
    • InChI Key: SGGRQCQZSVJULJ-SECBINFHSA-N
    • SMILES: OC[C@@H]1C(=C)CCCC1(C)C

Computed Properties

  • Exact Mass: 154.135765193g/mol
  • Monoisotopic Mass: 154.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2Ų

(S)-gamma-Cyclogeraniol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C546350-100mg
(S)-gamma-Cyclogeraniol
166022-29-3
100mg
$ 11200.00 2023-09-08
TRC
C546350-1mg
(S)-gamma-Cyclogeraniol
166022-29-3
1mg
$173.00 2023-05-18
TRC
C546350-5mg
(S)-gamma-Cyclogeraniol
166022-29-3
5mg
$775.00 2023-05-18
TRC
C546350-10mg
(S)-gamma-Cyclogeraniol
166022-29-3
10mg
$1378.00 2023-05-18

Additional information on (S)-gamma-Cyclogeraniol

Introduction to (S)-gamma-Cyclogeraniol (CAS No. 166022-29-3)

(S)-gamma-Cyclogeraniol, a naturally occurring monoterpene alcohol, is a compound of significant interest in the field of chemical and biomedical research. This compound, identified by its unique Chemical Abstracts Service Number (CAS No. 166022-29-3), has garnered attention due to its structural complexity and potential biological activities. The stereochemistry of (S)-gamma-Cyclogeraniol, specifically the (S)-configuration, plays a crucial role in its interaction with biological targets, making it a subject of extensive study in drug discovery and natural product chemistry.

The structural framework of (S)-gamma-Cyclogeraniol consists of a cyclohexane ring substituted with a geranyl side chain, which imparts unique physicochemical properties to the molecule. This structural motif is commonly found in plant-derived terpenes, which are known for their diverse biological functions. The presence of the (S)-configuration at the chiral center enhances the compound's specificity towards certain biological receptors, making it a promising candidate for therapeutic applications.

Recent advancements in spectroscopic techniques and computational chemistry have facilitated a deeper understanding of the molecular interactions involving (S)-gamma-Cyclogeraniol. NMR spectroscopy, particularly circular dichroism (CD) spectroscopy, has been instrumental in elucidating the conformational preferences and chiral properties of this compound. These studies have revealed that (S)-gamma-Cyclogeraniol exhibits significant enantiomeric excess, which is critical for its biological activity.

In the realm of medicinal chemistry, (S)-gamma-Cyclogeraniol has been investigated for its potential pharmacological effects. Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. The cyclohexane ring and geranyl side chain are believed to interact with specific enzymes and receptors involved in pain signaling pathways. This interaction could potentially lead to the development of novel therapeutic agents targeting chronic pain conditions.

Additionally, (S)-gamma-Cyclogeraniol has shown promise in the field of neurobiology. Research indicates that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters are integral to mood regulation and cognitive function, suggesting that (S)-gamma-Cyclogeraniol could have applications in the treatment of neurological disorders such as depression and anxiety.

The synthesis of (S)-gamma-Cyclogeraniol remains a challenging yet fascinating area of research. Traditional methods often rely on plant extraction or microbial fermentation, which can be limited by yield and scalability concerns. However, recent innovations in biocatalysis have opened new avenues for the efficient production of this compound. Enzymatic resolutions using chiral auxiliaries have demonstrated high enantioselectivity, enabling the synthesis of pure (S)-enantiomer with minimal racemization.

Computational modeling has also played a pivotal role in optimizing synthetic routes for (S)-gamma-Cyclogeraniol. Molecular dynamics simulations have helped predict optimal reaction conditions and intermediates, thereby streamlining the synthetic process. These computational approaches are particularly valuable in reducing experimental trial-and-error and accelerating the discovery pipeline.

In conclusion, (S)-gamma-Cyclogeraniol represents a compelling subject of study in chemical and biomedical research. Its unique structural features and potential biological activities make it a valuable candidate for drug development. As research continues to uncover new insights into its pharmacological properties, this compound holds promise for addressing various therapeutic challenges. The advancements in synthetic methodologies and computational techniques further enhance its accessibility for future research endeavors.

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